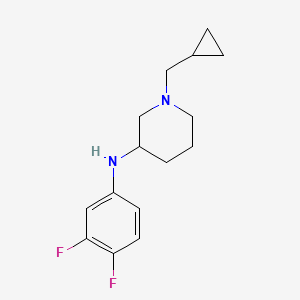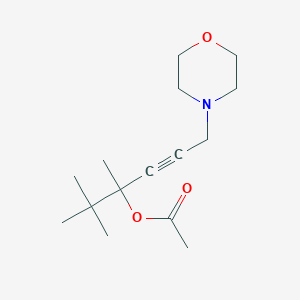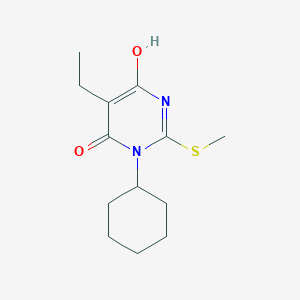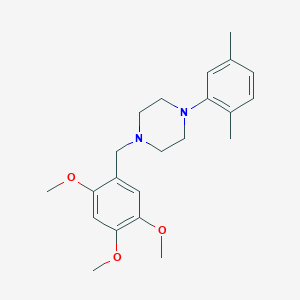
1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It is a small molecule drug that has shown promising results in preclinical studies for the treatment of various neurological disorders, including epilepsy, addiction, and cognitive impairment.
Mecanismo De Acción
1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. By inhibiting GABA transaminase, 1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity and reduced excitability.
Biochemical and Physiological Effects
1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to increasing GABA levels in the brain, 1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine has been shown to increase the expression of GABA receptors and reduce the expression of glutamate receptors, which are involved in excitatory neurotransmission. 1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine is its high selectivity for GABA transaminase, which reduces the risk of off-target effects. 1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine is also orally bioavailable and has good pharmacokinetic properties, making it suitable for use in animal models and potentially in human clinical trials. However, one limitation of 1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several potential future directions for research on 1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine. One area of interest is the use of 1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine in combination with other drugs or therapies for the treatment of neurological disorders. Another area of interest is the development of longer-acting formulations of 1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine to reduce the need for frequent dosing. Additionally, further research is needed to determine the safety and efficacy of 1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine in human clinical trials for the treatment of neurological disorders.
Métodos De Síntesis
1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine can be synthesized using a multistep process involving the reaction of several chemical intermediates. One common method involves the reaction of 3,4-difluorophenylacetonitrile with cyclopropylmethylamine to form the intermediate 1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)acetamide. This intermediate is then treated with sodium hydride and 1,3-dibromopropane to form 1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine.
Aplicaciones Científicas De Investigación
1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine has been extensively studied in preclinical models for the treatment of various neurological disorders. In animal models of epilepsy, 1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine has been shown to reduce seizure activity and increase the threshold for seizure induction. It has also been shown to reduce drug-seeking behavior in animal models of addiction and improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2/c16-14-6-5-12(8-15(14)17)18-13-2-1-7-19(10-13)9-11-3-4-11/h5-6,8,11,13,18H,1-4,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWOEFPKJKNIIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2CC2)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(azepan-1-ylacetyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6008083.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6008096.png)
![N-(4-fluorobenzyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6008100.png)
![N-(2,3-dichlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6008104.png)
![[3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride](/img/structure/B6008111.png)

![1-(4-{[3-(3-fluoro-4-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B6008139.png)
![N-(3,4-dimethoxyphenyl)-1-[5-(4-methoxyphenyl)-2-furoyl]-3-piperidinamine](/img/structure/B6008145.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6008147.png)
![4,7,7-trimethyl-N-(4-methyl-1-piperazinyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B6008150.png)